Product packaging for 2,6-Dichlorostyrene(Cat. No.:CAS No. 28469-92-3)

2,6-Dichlorostyrene

Cat. No.: B1197034
CAS No.: 28469-92-3
M. Wt: 173.04 g/mol
InChI Key: YJCVRMIJBXTMNR-UHFFFAOYSA-N
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Description

Overview of Styrene (B11656) Derivatives in Chemical Sciences

Styrene (C8H8), also known as ethenylbenzene or vinylbenzene, is a fundamental organic compound in chemical sciences. fishersci.fi It is characterized by a benzene (B151609) ring attached to a vinyl group, rendering it highly reactive and suitable for polymerization reactions. fishersci.fi Styrene is a widely utilized industrial monomer, serving as a precursor for polystyrene and a diverse array of copolymers. fishersci.fi

The versatility of styrene derivatives stems from their ability to be modified, leading to polymers with tailored physical and chemical properties. Polystyrene, for instance, is a synthetic polymer extensively used in plastics, latex paints, and synthetic rubbers. fishersci.fi Its applications span numerous sectors, including construction, packaging, automotive components, household goods, and even medical devices due to its insulating and shock-absorbing characteristics. fishersci.fi Other notable styrene derivatives include alpha-methyl styrene, which is employed to enhance the impact and heat resistance of polymers. Chlorinated styrenes, such as 2-chlorostyrene, 3-chlorostyrene, and 4-chlorostyrene, represent another class of derivatives with distinct properties and applications.

Significance of Dichlorinated Styrenes in Advanced Materials and Chemical Synthesis

Dichlorinated styrenes, with 2,6-Dichlorostyrene being a prominent example, hold particular significance in the development of advanced materials and in various chemical synthesis pathways.

Advanced Materials: this compound is instrumental as a monomer in the creation of polymers and resins designed with specific enhanced properties, such as improved heat and chemical resistance. fishersci.se Research has demonstrated its utility in copolymerization reactions, leading to the formation of soluble and elastomeric copolymers.

Detailed research findings highlight the application of poly(this compound) as a matrix material in optical oxygen sensors. These polymers exhibit a linear response across a wide oxygen concentration range (0 to 100% oxygen), positioning them as viable alternatives to conventional polystyrene in such sensor applications.

Further studies have explored the free-radical-initiated copolymerization of this compound with maleimide (B117702) (MI), N-methylmaleimide (NMeMI), and N-phenylmaleimide (NPhMI). These copolymerization reactions, typically conducted in solvents like butanone or toluene (B28343), result in the production of thermostable, film-forming materials. The resulting copolymers demonstrate high thermal stability, with decomposition occurring via a one-step mechanism between 400°C and 500°C. The glass transition temperatures (Tg) of these copolymers are linearly distributed between those of their respective homopolymers, yielding single, well-defined transitions. For copolymers containing an equimolar ratio of 2,6-DClSt with MI, NMeMI, and NPhMI, the weight average molecular weights (Mw) were reported as 46,100, 90,400, and 81,400 g/mol , respectively, with corresponding number average molecular weights (Mn) of 27,100, 46,000, and 37,000 g/mol .

Another significant copolymerization involves this compound with maleic anhydride (B1165640) (MAn). Copolymers formed from these monomers often exhibit an alternating composition and enhanced thermal stability compared to their homopolymers.

Chemical Synthesis: Beyond its role in polymer science, this compound functions as a critical chemical intermediate in the synthesis of a variety of other organic compounds. fishersci.se For instance, it is used in bromination reactions for the preparation of 1,3-dichloro-2-(1,2-dibromo-ethyl)-benzene. Its versatility extends to the broader field of organic synthesis, where it serves as a building block for pharmaceuticals, agrochemicals, and other specialized organic chemicals. fishersci.se

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H6Cl2 fishersci.se
Molecular Weight173.04 g/mol wikipedia.org
CAS Number28469-92-3 wikipedia.org
Boiling Point205-208°C fishersci.se
Melting Point35-37°C fishersci.se
Density1.23 g/cm³ fishersci.se
FormColorless to pale yellow liquid fishersci.se
SolubilitySoluble in organic solvents (e.g., ethanol, acetone) fishersci.se, Immiscible with water fishersci.se

Table 2: Molecular Weights and Thermal Properties of this compound Copolymers

ComonomerMolar Ratio (2,6-DClSt:Comonomer)Mw (x 10⁻³) ( g/mol )Mn (x 10⁻³) ( g/mol )Decomposition Temperature RangeThermal Stability
Maleimide (MI)0.5:0.546.127.1400-500°CThermostable
N-Methylmaleimide (NMeMI)0.4:0.690.446.0400-500°CThermostable
N-Phenylmaleimide (NPhMI)0.4:0.681.437.0400-500°CThermostable

Note: Data for equimolar ratios for MI, NMeMI, and NPhMI copolymers are cited from a study on free-radical-initiated copolymerization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Cl2 B1197034 2,6-Dichlorostyrene CAS No. 28469-92-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dichloro-2-ethenylbenzene
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InChI

InChI=1S/C8H6Cl2/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1H2
Source PubChem
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InChI Key

YJCVRMIJBXTMNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H6Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

30350-14-2
Record name Poly(2,6-dichlorostyrene)
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DSSTOX Substance ID

DTXSID7073141
Record name 2,6-Dichlorostyrene
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Molecular Weight

173.04 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

28469-92-3
Record name 2,6-Dichlorostyrene
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Synthetic Methodologies for 2,6 Dichlorostyrene

Established Synthetic Routes to 2,6-Dichlorostyrene

Traditional methods for synthesizing this compound often involve dehydration reactions or other transformations of readily available precursors.

One established method for the preparation of this compound involves the dehydration of arylmethylcarbinols. This procedure is a general method for synthesizing substituted styrenes orgsyn.orgacs.org. The process typically involves heating the arylmethylcarbinol in the presence of a dehydration catalyst, often under reduced pressure, to remove water and form the styrene (B11656) derivative orgsyn.org.

For this compound, a similar procedure has been reported, yielding approximately 31.5% from the corresponding dichlorophenylmethylcarbinol orgsyn.org. The reaction is conducted more rapidly compared to some other styrene preparations, with a faster addition rate and without the need for a fractionating column in the initial distillation orgsyn.org. A lower pressure (100 mm) is typically used for the dehydration of dichlorophenylmethylcarbinols orgsyn.org.

The general reaction can be represented as: Arylmethylcarbinol → Arylstyrene + H2O

For this compound, the specific precursor would be 1-(2,6-dichlorophenyl)ethanol, which is a 2,6-dichlorophenylmethylcarbinol.

ProductBoiling Point (°C/mmHg)Yield (%)
This compound64–65/331.5
Table 1: Yields and Boiling Points for this compound from Arylmethylcarbinols. orgsyn.org

Beyond arylmethylcarbinol dehydration, other synthetic routes to this compound exist, often involving different starting materials or reaction mechanisms. While specific detailed procedures for this compound through all alternative pathways were not extensively detailed in the search results, general methods for styrene synthesis can be adapted. For instance, styrenes can be prepared from ethylbenzenes by catalytic dehydrogenation, though this method may lead to incomplete reactions and require extensive distillation for purification google.com. Another approach involves the dehydrohalogenation of haloethylbenzenes.

Novel and Green Synthesis Approaches

Recent advancements in chemical synthesis have focused on developing more efficient, selective, and environmentally friendly methods.

Electrochemical coupling methods offer a promising avenue for the synthesis of aromatic olefins, including this compound. These methods can provide a cleaner and more controlled synthetic environment compared to traditional chemical routes. For example, the coupling of this compound has been studied in the context of formal [3+2] cycloadditions, where specific conditions involving SmI2 (Samarium(II) iodide) as a catalyst have proven essential, sometimes requiring the use of Sm0 to stabilize the catalyst and improve yields nih.govacs.org.

The development of metal-free and environmentally benign synthetic strategies is a significant trend in modern organic chemistry, aiming to reduce the reliance on potentially toxic or expensive metal catalysts and minimize waste. While a direct metal-free synthesis of this compound was not explicitly detailed in the search results, general principles for metal-free styrene functionalization have been explored. For instance, metal-free stereoselective dithiocarbamylation of styrenes has been achieved via a one-pot, two-step procedure involving bromo-derivatives and dithiocarbamate (B8719985) anions rsc.org. Although this example describes functionalization rather than direct styrene synthesis, it highlights the potential for metal-free approaches in styrene chemistry.

Another relevant area is the base-catalyzed anti-Markovnikov hydration of styrene derivatives, which offers a complementary route to terminal alcohols without relying on stoichiometric reduction and oxidation processes rsc.orgscispace.com. This method has been applied to this compound, achieving a 73% yield using catalytic potassium tert-butoxide (KO-t-Bu), demonstrating the practicality of inorganic conditions for this transformation rsc.orgscispace.com.

MethodStarting MaterialCatalyst/ConditionsYield (%)Reference
Dehydration2,6-DichlorophenylmethylcarbinolDehydration catalyst31.5 orgsyn.org
Base-catalyzed anti-Markovnikov hydrationThis compoundCatalytic KO-t-Bu73 rsc.orgscispace.com
Table 2: Summary of Selected .

Chemical Reactivity and Transformation Mechanisms of 2,6 Dichlorostyrene

Free-Radical Reactions of 2,6-Dichlorostyrene

This compound has been extensively studied in free-radical-initiated copolymerization reactions. It undergoes copolymerization with various maleimide (B117702) derivatives, including maleimide (MI), N-methylmaleimide (NMeMI), and N-phenylmaleimide (NPhMI) wikipedia.orgfishersci.com. These copolymerizations are typically carried out in solvents such as butanone or toluene (B28343) at 65°C, utilizing different monomer-to-monomer ratios in the feed fishersci.com. The composition of the resulting copolymers is evaluated by their chlorine content fishersci.com. Reactivity ratios, determined by methods like the Kelen-Tüdös method, indicate a random arrangement of monomers within the copolymer chains in these systems fishersci.com. For instance, azeotropic points have been observed at specific ratios, such as 0.5 (2,6-DClSt) to 0.5 (MI) and 0.4 (2,6-DClSt) to 0.6 (NMeMI and NPhMI) fishersci.com.

Beyond maleimides, this compound also participates in free-radical-initiated copolymerization with maleic anhydride (B1165640) (MAn) fishersci.comwikidata.org. Copolymers formed with maleic anhydride, prepared under varying monomer-to-monomer ratios in toluene at 65°C, exhibit an alternating composition fishersci.comwikidata.org. In these cases, the comonomer mixture often forms charge-transfer complexes (CTC) wikidata.org. The initial rate of copolymerization increases with an increase in electron donors in the comonomer feed, with the highest rates observed at equimolar ratios of comonomers wikidata.org.

The molecular weights of copolymers containing an equimolar ratio of 2,6-DClSt-co-MI, NMeMI, and NPhMI have been reported (Table 1) fishersci.com. These copolymers are thermostable, film-forming materials that decompose via a one-step mechanism between 400°C and 500°C fishersci.com. Their glass transition temperatures (Tg's) are linearly distributed between the Tg's of the corresponding homopolymers, with single, well-defined Tg's observed in all cases fishersci.com.

Table 1: Molecular Weights of this compound Copolymers with Maleimide Derivatives fishersci.com

ComonomerMw × 10⁻³ ( g/mol )Mn × 10⁻³ ( g/mol )
Maleimide (MI)46.127.1
N-Methylmaleimide (NMeMI)90.446.0
N-Phenylmaleimide (NPhMI)81.437.0

Mechanistic Studies of Addition Reactions to the Vinyl Group

The vinyl group of this compound is a key site for various addition reactions, influencing the compound's synthetic utility.

Oxyiodination reactions involve the addition of an iodine atom and an oxygen-containing group across a double bond. This compound has been shown to undergo iodoacetoxylation, a type of oxyiodination, mediated by iodine monoacetate fishersci.com. In one reported instance, this compound was reacted according to a general procedure (GP4) to yield a pale yellow solid product in 79% yield fishersci.com. While the specific regioselectivity for this compound in this reaction is not detailed in the available information, oxyiodination of alkenes typically proceeds through an electrophilic attack by an iodine species, forming a cyclic iodonium (B1229267) ion intermediate. Subsequent nucleophilic attack by an oxygen-containing species (e.g., acetate (B1210297) in iodoacetoxylation) occurs at the more substituted carbon of the iodonium ion, leading to a Markovnikov-type addition.

Hydration reactions, which involve the addition of water across a double bond to form an alcohol, are crucial for synthesizing alcohols from alkenes. For this compound, regiochemical control in hydration is particularly noteworthy.

A base-catalyzed approach has been developed for the anti-Markovnikov hydration of styrene (B11656) derivatives, including this compound, providing a complementary route to β-aryl alcohols wikipedia.orgfishersci.fifishersci.ca. This method utilizes a nucleophilic "protected water" source, such as 1-cyclopropylethanol, in the presence of a catalytic organic superbase like P4-t-Bu or an inorganic base system like KO-t-Bu with 18-crown-6 (B118740) wikipedia.orgfishersci.ca.

This protocol enables the hydration of a broad spectrum of styrene derivatives, including electron-deficient and ortho-substituted variants like this compound wikipedia.orgfishersci.ca. The reaction proceeds with high yields and exclusive β-regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the vinyl group wikipedia.orgfishersci.ca. For example, the hydration of this compound (30 mmol scale) was achieved in 73% yield using catalytic KO-t-Bu, demonstrating the practicality of these inorganic conditions fishersci.ca. The mechanism involves the base-catalyzed addition of the protected alcohol to the alkene, followed by a facile acidic workup to deprotect and yield the desired β-aryl alcohol wikipedia.org.

Traditional hydroboration/oxidation protocols, typically employing reagents like BH₃·THF or 9-BBN followed by oxidative workup (e.g., with H₂O₂/NaOH), are known for achieving anti-Markovnikov hydration of alkenes sarchemlabs.comfishersci.cawikidata.orgamericanelements.com. The hydroboration step involves the concerted syn addition of boron and hydrogen across the double bond, with boron adding to the less substituted carbon wikidata.orgamericanelements.com. Subsequent oxidation replaces the boron with a hydroxyl group, retaining the anti-Markovnikov regioselectivity sarchemlabs.comamericanelements.com.

However, for electron-deficient styrenes like this compound, traditional hydroboration/oxidation methods can lead to decreased yields and selectivities wikipedia.orgfishersci.ca. Specifically, hydroboration/oxidation of this compound (compound 20 in some studies) results in mixtures of both α- and β-phenethyl alcohols wikipedia.orgfishersci.ca. This contrasts sharply with the base-catalyzed hydration method, which provides high yields with exclusive β-regioselectivity for such substrates wikipedia.orgfishersci.ca.

Table 2: Comparison of Hydration Methods for this compound wikipedia.orgfishersci.ca

Hydration MethodRegioselectivityYield for this compound
Base-Catalyzed Hydration (e.g., KO-t-Bu/18-crown-6, 1-cyclopropylethanol)Exclusive β-regioselectivity (anti-Markovnikov)High (e.g., 73%)
Hydroboration/Oxidation (e.g., BH₃·THF or 9-BBN)Mixtures of α- and β-phenethyl alcoholsDecreased/Mixed

Aziridines are three-membered heterocyclic rings containing one nitrogen atom, which are highly reactive due to ring strain and serve as valuable building blocks in organic synthesis wikipedia.orgontosight.ai. They can undergo ring-opening reactions followed by cyclization or rearrangement to form larger heterocyclic systems, such as azetidines (four-membered rings) or pyrrolidines (five-membered rings) wikipedia.orgontosight.aiamericanelements.commetabolomicsworkbench.org. For instance, chiral vinyl aziridines can be stereospecifically ring-expanded to 3-pyrrolines metabolomicsworkbench.org. This often involves carbene transfer followed by intramolecular wikipedia.orgfishersci.fi-Stevens rearrangement americanelements.com.

However, specific studies detailing the aziridination reactions of this compound itself or its subsequent ring expansion reactions were not identified in the conducted research. While vinyl groups generally can be transformed into aziridines through various synthetic routes (e.g., nitrene addition), direct evidence for the application of these reactions to this compound was not found within the scope of the search.

Polymerization Science of 2,6 Dichlorostyrene

Homopolymerization of 2,6-Dichlorostyrene

Homopolymerization involves the self-addition of this compound monomers to form poly(this compound). Early research indicates that 2,6-DClSt can be homopolymerized, for instance, through initiation with ultraviolet light. tandfonline.com

Polymerization mechanisms generally fall into categories such as free radical, cationic, and anionic polymerization. sigmaaldrich.comuomustansiriyah.edu.iq

Free Radical Polymerization : This is a widely used method for vinyl monomers, proceeding via a chain reaction mechanism involving initiation, propagation, chain transfer, and termination steps. Initiators like azo compounds and peroxides are commonly employed. fujifilm.com For this compound, homopolymerization has been reported using free radical initiators. For example, poly(2,6-DClSt) can be prepared in toluene (B28343) at 70°C with 0.5 wt% of azobisisobutyronitrile (AIBN) as an initiator. tandfonline.com Free radical polymerization is highly exothermic and requires careful control to prevent runaway reactions. fujifilm.com

Cationic and Anionic Polymerization : These are ionic polymerization methods where the growing chain end carries a positive (carbonium ion) or negative (carbanion) charge, respectively. uomustansiriyah.edu.iq While general principles of cationic and anionic polymerization apply to vinyl monomers, specific detailed mechanisms for the homopolymerization of this compound via these routes are less extensively documented in the provided search results compared to free radical polymerization. However, the reactivity of monomers can vary significantly depending on the type of chain growth, with cationic polymerization often favoring styrene (B11656) derivatives. fujifilm.com

Controlling polymerization processes is crucial for achieving desired polymer properties such as molecular weight, molecular weight distribution, and architecture. Traditional free radical polymerization often yields polymers with broad molecular weight distributions. sigmaaldrich.com However, controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, offer better control over molecular weight and polydispersity. sigmaaldrich.comscribd.comsigmaaldrich.com These techniques enable the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and high degrees of chain end functionalities. sigmaaldrich.com While this compound is listed as a monomer suitable for CRP techniques, specific detailed procedures for its controlled homopolymerization were not extensively detailed in the provided search results. sigmaaldrich.comscribd.com

Copolymerization of this compound

Copolymerization involves the polymerization of two or more different monomers. This compound has been studied in copolymerization reactions to synthesize materials with tailored properties. tandfonline.com

Free-radical-initiated copolymerization of this compound (2,6-DClSt) with maleimide (B117702) (MI), N-methylmaleimide (NMeMI), and N-phenylmaleimide (NPhMI) has been investigated. These reactions were typically carried out in solvents like butanone or toluene at 65°C, using AIBN as an initiator. tandfonline.comresearchgate.netresearchgate.net The resulting copolymers are generally thermostable and film-forming materials. tandfonline.comresearchgate.net

Reactivity ratios (r1 and r2) are critical parameters that describe the relative reactivities of monomers in a copolymerization system and dictate the arrangement of monomer units in the copolymer chain. For the copolymerization of 2,6-DClSt with maleimides, reactivity ratios were determined using the Kelen-Tüdös method. tandfonline.comresearchgate.netresearchgate.net

The reactivity ratios for 2,6-DClSt (M1) copolymerized with MI, NMeMI, and NPhMI (M2) are all reported to be lower than 1. tandfonline.com This indicates a tendency towards statistical or random arrangement of monomers in the copolymer chains, rather than strict alternation or block formation. tandfonline.comresearchgate.netresearchgate.net

The following table summarizes the reactivity ratios:

Table 1: Reactivity Ratios for this compound (M1) Copolymerization with Maleimides (M2)

Comonomer (M2)r1 (2,6-DClSt)r2 (Maleimide Derivative)Monomer ArrangementReference
Maleimide (MI)< 1< 1Random tandfonline.com
N-Methylmaleimide (NMeMI)< 1< 1Random tandfonline.com
N-Phenylmaleimide (NPhMI)< 1< 1Random tandfonline.com

The molecular weights of copolymers containing an equimolar ratio of 2,6-DClSt with MI, NMeMI, and NPhMI have been reported. For 2,6-DClSt-co-MI, the number average molecular weight (Mn) is 27.1 x 10³ and the weight average molecular weight (Mw) is 46.1 x 10³. For 2,6-DClSt-co-NMeMI, Mn is 46.0 x 10³ and Mw is 90.4 x 10³. For 2,6-DClSt-co-NPhMI, Mn is 37.0 x 10³ and Mw is 81.4 x 10³. researchgate.netresearchgate.net

Table 2: Molecular Weights of Equimolar this compound-Maleimide Copolymers

Copolymer SystemMn (x 10³)Mw (x 10³)Reference
2,6-DClSt-co-Maleimide (MI)27.146.1 researchgate.netresearchgate.net
2,6-DClSt-co-N-Methylmaleimide (NMeMI)46.090.4 researchgate.netresearchgate.net
2,6-DClSt-co-N-Phenylmaleimide (NPhMI)37.081.4 researchgate.netresearchgate.net

Azeotropic points in copolymerization refer to specific monomer feed compositions where the composition of the copolymer formed is identical to the composition of the monomer feed. This means that the copolymer composition does not change as the polymerization proceeds, allowing for the synthesis of homogeneous copolymers over high conversions. tandfonline.comgoogle.com

For the free-radical-initiated copolymerization systems of 2,6-DClSt with maleimides, azeotropic points have been observed:

For 2,6-DClSt and Maleimide (MI), an azeotropic composition occurs at a molar ratio of 0.5 (2,6-DClSt) to 0.5 (MI). tandfonline.comresearchgate.netresearchgate.net

For 2,6-DClSt with N-Methylmaleimide (NMeMI) and N-Phenylmaleimide (NPhMI), azeotropic points were found at a molar ratio of 0.4 (2,6-DClSt) to 0.6 (NMeMI or NPhMI). tandfonline.comresearchgate.netresearchgate.net

Table 3: Azeotropic Points in this compound Copolymerization Systems

Comonomer (M2)Azeotropic Molar Ratio (2,6-DClSt : M2)Reference
Maleimide (MI)0.5 : 0.5 tandfonline.comresearchgate.netresearchgate.net
N-Methylmaleimide (NMeMI)0.4 : 0.6 tandfonline.comresearchgate.netresearchgate.net
N-Phenylmaleimide (NPhMI)0.4 : 0.6 tandfonline.comresearchgate.netresearchgate.net

These azeotropic points indicate that the copolymerization proceeds statistically, allowing for the formation of copolymers with consistent compositions at these specific monomer feed ratios. tandfonline.com

Structure-Property Relationships in Poly(this compound) and Copolymers

Glass Transition Temperature of Homopolymers and Copolymers

The glass transition temperature (Tg) is a critical thermophysical property of amorphous polymers, representing the temperature range over which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is characterized by a significant change in properties such as heat capacity, coefficient of thermal expansion, and mechanical damping. The chemical structure, including the stiffness and bulkiness of the polymer chains, significantly influences the Tg.

Homopolymer Glass Transition Temperature

Poly(this compound) exhibits a notably high glass transition temperature due to the presence of two bulky chlorine atoms on the styrene aromatic ring. These substituents restrict the rotational freedom of the polymer backbone, leading to increased chain stiffness and, consequently, a higher Tg. For instance, poly(this compound) has a reported Tg of 167 °C fishersci.nofishersci.cafishersci.cafishersci.cafishersci.cawikipedia.orgeasychem.orgnih.govuni.lu. This value is considerably higher than that of unsubstituted polystyrene, which typically has a Tg of approximately 100 °C fishersci.nofishersci.ca. The increased rigidity imparted by the ortho-substituted chlorine atoms contributes to this elevated thermal transition.

Table 1: Glass Transition Temperature of Select Homopolystyrenes

Polymer NameGlass Transition Temperature (Tg, °C)
Poly(this compound)167 fishersci.nofishersci.cafishersci.cafishersci.cafishersci.cawikipedia.orgeasychem.orgnih.govuni.lu
Polystyrene100 fishersci.nofishersci.ca
Poly(2-chlorostyrene)103 wikipedia.orgnih.gov
Poly(4-bromostyrene)118 uni.lusigmaaldrich.com
Poly(2,4-dichlorostyrene)133 sigmaaldrich.com

Copolymer Glass Transition Temperature

The glass transition temperature of copolymers involving this compound is influenced by the composition and arrangement of the monomer units within the polymer chain. Research has explored the copolymerization of this compound (2,6-DClSt) with various comonomers, including maleimide (MI), N-methylmaleimide (NMeMI), N-phenylmaleimide (NPhMI), and maleic anhydride (B1165640) (MAn) wikipedia.orgfishersci.se.

In free-radical-initiated copolymerization, 2,6-DClSt forms copolymers with maleimide and its N-substituted derivatives. For instance, copolymers prepared with an equimolar ratio of 2,6-DClSt and maleimide have been reported to exhibit a glass transition temperature of 539 K (266 °C) as determined by Differential Scanning Calorimetry (DSC) wikipedia.org. Furthermore, alternating copolymers of 2,6-DClSt with maleimide derivatives can achieve even higher Tg values, such as 567 K (294 °C) wikipedia.org.

These studies indicate that the Tg values of these copolymers are generally distributed linearly between the glass transition temperatures of their respective homopolymers, and they typically present as single, well-defined Tg values. This suggests a random arrangement of monomer units within the copolymer chains wikipedia.orgfishersci.se. The introduction of comonomers like maleic anhydride, which often leads to alternating copolymer structures, can result in copolymers with higher glass transition temperatures compared to the homopolymers fishersci.se.

The glass transition temperature of a random copolymer can often be predicted using empirical relations such as the Fox equation, which relates the copolymer's Tg to the weight fractions and glass transition temperatures of the individual homopolymers easychem.orgthegoodscentscompany.comepa.gov.

Table 2: Glass Transition Temperature of this compound Copolymers

Copolymer SystemComposition (2,6-DClSt:Comonomer)Glass Transition Temperature (Tg, K)Glass Transition Temperature (Tg, °C)Reference
Poly(this compound-co-Maleimide)Equimolar (0.5:0.5)539266 wikipedia.org
Poly(this compound-alt-Maleimide)Alternating567294 wikipedia.org
Poly(this compound-co-Maleic Anhydride)Various (Alternating)Higher than homopolymersHigher than homopolymers fishersci.se

Advanced Materials Science Applications of Poly 2,6 Dichlorostyrene

Polymeric Matrices for Optical Oxygen Sensors

PDCSt has been identified as a promising matrix material for optical oxygen sensors, offering a viable alternative to standard polystyrene (PS) due to its performance characteristics. Optical oxygen sensors typically rely on the quenching of a luminescent indicator dye by molecular oxygen. The polymer matrix plays a crucial role in immobilizing the indicator dye and controlling oxygen permeability, which directly influences sensor performance. PDCSt, along with other substituted polystyrene derivatives, has been investigated for its potential in this application, demonstrating its utility in achieving specific sensor properties. researchgate.netnih.govrsc.orgacs.orgacs.orgresearchgate.net

Tuning Sensor Sensitivity and Dynamic Range

The sensitivity and dynamic range of optical oxygen sensors can be precisely tuned by selecting appropriate polymer matrices, including PDCSt. PDCSt is particularly useful for applications requiring oxygen measurements across a broad range, specifically from 0 to 100% oxygen, due to its ability to yield linear Stern-Volmer plots within this range. researchgate.netnih.govrsc.orgacs.orgacs.orgresearchgate.netscience.gov This linearity is a significant advantage for accurate and reliable oxygen sensing over a wide concentration spectrum. In contrast, other polystyrene derivatives, such as poly(4-tert-butylstyrene) and poly(2,6-fluorostyrene), may offer increased sensitivity but can result in non-linear Stern-Volmer plots. researchgate.netnih.govrsc.orgacs.orgacs.orgresearchgate.net The choice of polymer matrix directly influences the oxygen permeability, which, in turn, affects the degree of indicator quenching and thus the sensor's sensitivity and dynamic range. mdpi.com

Table 1: Comparison of Polystyrene Derivatives as Optical Oxygen Sensor Matrices

Polymer MatrixOxygen Measurement RangeStern-Volmer Plot LinearitySensitivity Characteristics
Poly(2,6-Dichlorostyrene)0 to 100% oxygen researchgate.netnih.govLinear researchgate.netnih.govrsc.orgacs.orgresearchgate.netSuitable for wide range researchgate.netnih.gov
Poly(4-tert-butylstyrene)Not specifiedNon-linear rsc.orgacs.orgresearchgate.netIncreased sensitivity researchgate.netnih.govrsc.orgacs.orgresearchgate.net
Poly(2,6-fluorostyrene)Not specifiedNon-linear rsc.orgacs.orgresearchgate.netIncreased sensitivity researchgate.netnih.govrsc.orgacs.orgresearchgate.net
Polystyrene (PS)Standard matrix researchgate.netnih.govOften used as reference researchgate.netnih.govStandard sensitivity researchgate.netnih.gov

Refractive Index Engineering in Polymeric Materials

PDCSt exhibits a relatively high refractive index, making it valuable for applications requiring specific optical properties. The refractive index of poly(this compound) is reported as approximately n20/D 1.625. guidechem.comscientificlabs.comscribd.comscientificlabs.comscribd.com This characteristic positions PDCSt among high refractive index polymers, which are increasingly sought after for various optical and electro-optic systems. scribd.comsigmaaldrich.comnweon.com The ability to engineer the refractive index of polymeric materials is crucial for developing advanced optical components. Polymers offer advantages over inorganic materials, including ease of processing, light weight, insensitivity to vibrational stress, and lower cost, making them attractive for applications such as optical waveguides, ophthalmic devices, and anti-reflective coatings for solar cells. scribd.comsigmaaldrich.comnweon.com

Table 2: Refractive Index of Poly(this compound)

PropertyValueUnitReference
Refractive Index (n20/D)1.625- guidechem.comscientificlabs.comscribd.comscientificlabs.comscribd.com
Glass Transition Temperature (Tg)167°C scientificlabs.comscientificlabs.comscribd.com

Self-Assembly and Nanostructure Formation in Block Copolymers

While direct information on the self-assembly and nanostructure formation of block copolymers specifically containing this compound was not extensively detailed in the provided search results, the broader field of block copolymer self-assembly is highly relevant to advanced materials science. Block copolymers (BCPs) are known to self-assemble into a variety of nanoscale morphologies, such as spheres, cylinders, and lamellae, depending on factors like their composition, volume fraction, and molecular weight. frontiersin.orgnih.gov This self-assembly process is driven by an unfavorable mixing enthalpy coupled with a small mixing entropy. nih.gov

The precise control over the orientation and lateral order of microdomains in thin films is key to utilizing BCPs for complex nanostructures. frontiersin.org Techniques like solvent vapor annealing can induce the self-assembly of BCPs into ordered nanostructures. mdpi.com Functional nanoparticles can also be incorporated within BCP particles for applications in drug delivery systems, sensors, self-healing materials, metamaterials, and optoelectronic devices. frontiersin.org The ability of BCPs to form diverse nanostructures makes them valuable templates for creating nanostructured materials. frontiersin.orgnih.govitu.edu.trrsc.org

Potential in Electronic and Optical Devices

Poly(this compound) holds potential in the development of electronic and optical devices, primarily due to its optical properties, particularly its high refractive index. scribd.comsigmaaldrich.comnweon.com Polymeric materials, including PDCSt, are increasingly being explored as alternatives to traditional inorganic materials in these applications due to their ease of processing, light weight, and cost-effectiveness. scribd.comsigmaaldrich.com They are finding use in areas such as anti-reflective coatings for solar cells and contact lenses. scribd.comsigmaaldrich.com With the demand for higher transmission speed, data capacity, and data density in integrated circuits, optical polymeric materials are showing promise in addressing data bottlenecks associated with electrical interconnects. scribd.comsigmaaldrich.com Photocurable polymers, which can include derivatives of PDCSt, are also being developed for use as active and/or passive organic materials in various electronic, optical, and optoelectronic devices, potentially serving as dielectric or passivation layers. google.com

Computational and Theoretical Chemistry Studies of 2,6 Dichlorostyrene

Molecular Structure Analysis

The molecular structure of 2,6-dichlorostyrene has been extensively analyzed using various computational approaches, including Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) levels. acs.orgacs.orgnih.govresearchgate.netacs.org

Nonplanar Geometry Considerations

Theoretical studies consistently conclude that this compound exhibits a nonplanar geometry. acs.orgacs.orgnih.govresearchgate.netacs.orgresearchgate.netresearchgate.netsigmaaldrich.comresearchgate.netacs.org This nonplanarity is a key characteristic revealed by calculations at both MP2 and DFT levels. acs.orgacs.orgnih.govresearchgate.netacs.org A topological analysis of the electron density, utilizing the atom-in-molecule (AIM) theory, suggests the presence of soft intramolecular chlorine (ring)-hydrogen (vinyl) contacts when the molecule approaches a planar conformation. acs.orgacs.orgnih.govresearchgate.netacs.orgresearchgate.netresearchgate.net Furthermore, comparisons with styrene (B11656) and monochloroderivatives indicate that the 2,6-ring disubstitution by chlorine atoms tends to reduce conjugation effects within the molecule. This is evidenced by observed shortenings of C3-C4, C5-C6, and C6-C7 bond lengths, alongside a slight narrowing of the C1-C3-C4 bond angle. acs.org

Influence of Theoretical Level and Basis Sets

The choice of theoretical level and basis sets significantly influences the prediction of the molecular structure and conformation of this compound. acs.orgacs.orgnih.govresearchgate.netacs.orgresearchgate.netresearchgate.netsigmaaldrich.comresearchgate.net Researchers have assessed the performance of different methods and basis sets in accurately describing bond lengths and angles. acs.org For instance, the vinyl-phenyl torsion barrier has been investigated as a function of the level of theory employed. acs.orgacs.orgnih.govresearchgate.netacs.orgresearchgate.netresearchgate.netsigmaaldrich.comresearchgate.netacs.orgresearchgate.netwisc.edu

Vinyl Rotation Barrier and Torsional Dynamics

The vinyl-phenyl torsion barrier and the associated torsional dynamics are critical aspects of this compound's conformational landscape. These have been thoroughly investigated to understand the factors governing molecular flexibility. acs.orgacs.orgnih.govresearchgate.netacs.orgresearchgate.netresearchgate.netsigmaaldrich.comresearchgate.netacs.orgresearchgate.netwisc.edu

Electronic Potential Energy Partitioning Schemes

To understand the ultimate factors responsible for the torsion barrier, studies have employed different partitioning schemes of the total electronic potential energy. acs.orgacs.orgnih.govresearchgate.netacs.orgresearchgate.netresearchgate.netsigmaaldrich.comresearchgate.netwisc.edu This approach allows for a detailed analysis of the energetic contributions that dictate the rotational preferences of the vinyl group relative to the phenyl ring. acs.orgacs.orgnih.govresearchgate.netacs.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is another crucial partitioning scheme utilized to study the vinyl-phenyl torsion barrier in this compound. acs.orgacs.orgnih.govresearchgate.netacs.orgresearchgate.netresearchgate.netsigmaaldrich.comresearchgate.netwisc.edu NBO analysis provides insights into the stability of the molecule arising from hyperconjugative interactions and charge delocalization. nih.gov This method optimally transforms the wave function into a localized form, representing one-center (lone pairs) and two-center (bonds) elements, which aligns with the chemist's Lewis structure picture. uni-muenchen.deq-chem.com It enables the examination of interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, with their energetic importance estimated through second-order perturbation theory. uni-muenchen.de

Vibrational Dynamics and Spectroscopic Assignments

A comprehensive vibrational study of this compound has been performed, combining theoretical calculations with experimental spectroscopic data. acs.orgacs.orgnih.govresearchgate.netacs.orgresearchgate.netsigmaaldrich.comresearchgate.net

This research involved analyzing experimental vibrational frequencies obtained from Infrared (IR), Raman, and, for the first time, inelastic neutron scattering (INS) spectra. acs.orgacs.orgnih.govresearchgate.netacs.orgresearchgate.netsigmaaldrich.comresearchgate.net The theoretical data were then used to propose a new assignment of vibrational modes. This assignment is based on a scaled quantum mechanical (SQM) force field and the wavenumber linear scaling (WLS) approach, ensuring a robust and accurate interpretation of the molecule's vibrational dynamics. acs.orgacs.orgnih.govresearchgate.netacs.orgresearchgate.netresearchgate.net

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are fundamental techniques used to study the vibrational modes of molecules. For this compound, a comprehensive vibrational study has been conducted, integrating theoretical data with experimental IR and Raman frequencies. This research aimed to provide a detailed and accurate assignment of the compound's vibrational spectrum. The experimental vibrational frequencies obtained from IR and Raman measurements were crucial for validating and refining theoretical predictions epa.govuni.lu.

Inelastic Neutron Scattering (INS) Spectra

Inelastic Neutron Scattering (INS) spectroscopy offers complementary information to IR and Raman techniques, particularly for low-frequency vibrations and hydrogen atom motions. For this compound, INS spectra were utilized for the first time in conjunction with theoretical data to conduct a complete vibrational study. The inclusion of INS data allowed for a more thorough understanding of the compound's vibrational dynamics, especially those modes that might be weak or absent in IR or Raman spectra due to selection rules epa.govuni.lu.

Scaled Quantum Mechanical (SQM) Force Field and Wavenumber Linear Scaling (WLS)

To achieve a robust and accurate assignment of the vibrational spectrum of this compound, computational methodologies such as the Scaled Quantum Mechanical (SQM) force field and the Wavenumber Linear Scaling (WLS) approach have been employed. The SQM force field method involves scaling the theoretically calculated force constants to better match experimental vibrational frequencies, thereby improving the accuracy of vibrational assignments. The WLS approach further refines these predictions by applying linear scaling factors to calculated wavenumbers, leading to a more precise correlation with observed spectroscopic data epa.govuni.lu. This combined approach facilitated a new and more reliable assignment of the vibrational modes for this compound epa.govuni.lu.

Topological Analysis of Electron Density (AIM Theory)

The topological analysis of electron density, based on Bader's Atoms in Molecules (AIM) theory, has been applied to this compound to investigate its electronic structure and bonding characteristics. This theoretical framework provides insights into the nature of chemical bonds and intermolecular interactions by analyzing critical points in the electron density distribution. For this compound, AIM theory predicted the presence of "soft intramolecular chlorine (ring)–hydrogen (vinyl) contacts" when the molecule adopts a planar conformation. This analysis helps in understanding the subtle intramolecular interactions that influence the compound's geometry and stability epa.govuni.lu.

Quantum Chemical Calculations for NMR Parameter Prediction

Quantum chemical calculations play a significant role in predicting Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and spin-spin coupling constants, which are invaluable for structural elucidation. While detailed studies specifically on this compound's NMR parameters using extensive quantum chemical calculations are not extensively detailed in the provided search results, related research indicates the utility of such methods for similar styrene derivatives. For instance, in studies involving P,P-dibromo-2,6-dichlorostyrene, specific coupling constants like 5J3,7 were reported, suggesting that quantum chemical approaches contribute to understanding the magnetic environment of nuclei in these compounds nih.gov. Generally, quantum chemical methods, particularly Density Functional Theory (DFT) combined with Gauge-Independent Atomic Orbital (GIAO) methods, are widely used to accurately predict NMR chemical shifts and spin-spin coupling constants for organic molecules. These computational predictions can be compared with experimental NMR data to confirm molecular structures and understand electronic effects within the molecule.

Analytical Chemistry and Detection Methodologies for 2,6 Dichlorostyrene

Chromatographic Techniques

Chromatography, especially when coupled with mass spectrometry, provides the high selectivity and sensitivity required for analyzing 2,6-dichlorostyrene at trace levels.

Gas chromatography-mass spectrometry (GC-MS) is a primary method for the determination of this compound. koreascience.krresearchgate.net The technique separates volatile compounds in a gas chromatograph before they are detected and quantified by a mass spectrometer. For enhanced sensitivity and selectivity, the mass spectrometer is often operated in selected ion monitoring (SIM) mode. koreascience.krresearchgate.net In this mode, only ions of specific mass-to-charge ratios (m/z) are monitored, which correspond to the analyte and internal standards. For this compound, the quantitative ion is typically m/z 172, with a confirmation ion at m/z 174. koreascience.kr

One study details a GC-MS method using a DB-5MS capillary column. koreascience.kr The analysis involves injecting a small sample volume (1 µL) in split mode. koreascience.kr The temperature program is optimized to separate the target analytes from other compounds in the sample. koreascience.kr Quantification is achieved using an internal standard method to ensure accuracy. koreascience.kr Calibration curves for this compound have shown high linearity, with correlation coefficients often exceeding 0.990 over a concentration range of 1 to 40 ng/g. koreascience.kr

Table 1: Example of GC-MS Parameters for this compound Analysis

Parameter Value
GC Column DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) koreascience.kr
Carrier Gas Helium koreascience.kr
Flow Rate 1.0 mL/min koreascience.kr
Injection Mode Split (10:1 ratio) koreascience.kr
Injector Temp. 270°C koreascience.kr
Oven Program Initial 100°C (hold 3 min), ramp 10°C/min to 280°C (hold 5 min) koreascience.kr
MS Interface Temp. 300°C koreascience.kr
Ionization Mode Electron Ionization (EI) at 70 eV koreascience.kr
MS Detection Selected Ion Monitoring (SIM) koreascience.kr
Quantitative Ion m/z 172 koreascience.kr
Confirmation Ion m/z 174 koreascience.kr

Analyzing this compound in complex biological matrices like fish tissue requires extensive sample preparation to remove interfering substances, primarily lipids, which can negatively affect chromatographic performance. koreascience.krmdpi.com A multi-step approach combining extraction, delipidation, and cleanup is common. koreascience.krresearchgate.net The process often begins with ultrasonication-assisted extraction using a solvent mixture such as acetone (B3395972)/n-hexane. researchgate.net

Freezing-lipid filtration is an effective technique for removing the bulk of lipids from the sample extract. koreascience.krresearchgate.net After extraction, the solvent containing the analytes and lipids is cooled to a low temperature (e.g., -24°C for 30 minutes). researchgate.net This causes the lipids to precipitate, while the chlorostyrenes remain dissolved in the cold solvent. koreascience.krresearchgate.net The extract can then be filtered to separate the liquid phase from the frozen lipids. This method has been shown to eliminate approximately 90% of lipids from fish tissue extracts without significant loss of the target analytes. koreascience.krresearchgate.net

Following initial delipidation, solid-phase extraction (SPE) is used for further cleanup. koreascience.krresearchgate.net A Florisil-based SPE cartridge is commonly employed for chlorostyrene analysis. koreascience.krresearchgate.net The concentrated extract is loaded onto the conditioned cartridge, and interfering compounds are washed away. The target analytes, including this compound, are then eluted with a suitable solvent mixture, such as 10% acetone in n-hexane. koreascience.kr Studies show that elution with 7 to 15 mL of this solvent mixture achieves recoveries of 95-101%. koreascience.kr This SPE step effectively removes remaining interferences, yielding a clean extract suitable for GC-MS analysis. koreascience.krresearchgate.net

Table 2: Recovery and Detection Limits for this compound in Spiked Fish Tissue

Spiking Level Recovery (%) Method Detection Limit (MDL) (ng/g)
10 ng/g 84.59 ± 5.86 koreascience.krresearchgate.net 0.05 koreascience.krresearchgate.net
100 ng/g 79.68 ± 5.52 koreascience.krresearchgate.net N/A

Sample Preparation and Cleanup for Complex Matrices (e.g., Fish Tissue)

Spectroscopic Methods (e.g., IR, Raman, NMR) for Characterization

Spectroscopic techniques are indispensable for the structural confirmation and characterization of this compound.

A comprehensive vibrational analysis of this compound has been performed using data from Infrared (IR), Raman, and Inelastic Neutron Scattering (INS) spectroscopy, complemented by theoretical calculations. acs.org The IR spectrum of this compound is available in databases like the NIST Chemistry WebBook, which provides a reference for its identification. nist.gov Key vibrational modes include C-Cl stretching and vinyl group vibrations.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the specific isomeric structure by analyzing the chemical shifts and splitting patterns of the protons and carbon atoms in the molecule. researchgate.net For this compound, the steric hindrance caused by the two chlorine atoms in the ortho positions influences its conformation and can be studied using these spectroscopic methods. acs.org

Table 3: Spectroscopic Methods for this compound Characterization

Method Application Key Findings Reference
Infrared (IR) Spectroscopy Functional group identification Provides a characteristic fingerprint spectrum for identification. Used in complete vibrational analysis. acs.orgnist.gov
Raman Spectroscopy Structural analysis Complements IR data for a full vibrational assignment. acs.org
Nuclear Magnetic Resonance (NMR) Isomer confirmation, structural elucidation Determines the precise arrangement of atoms (¹H, ¹³C). researchgate.net
Inelastic Neutron Scattering (INS) Vibrational dynamics Used alongside IR and Raman for a complete vibrational study. acs.org

Other Advanced Analytical Techniques in Research

In addition to conventional chromatographic and spectroscopic methods, a range of advanced analytical techniques have been employed in research to investigate the nuanced properties and applications of this compound. These methodologies facilitate a deeper understanding of its molecular behavior, its detection in complex matrices, and its utility in novel materials.

Computational and Theoretical Chemistry

A significant area of research has focused on the theoretical and computational analysis of this compound's molecular structure and dynamics. acs.org Advanced computational methods, such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT), have been instrumental in these investigations. acs.orgsmolecule.com These techniques allow for the precise modeling of molecular geometries, which can be challenging to determine experimentally due to factors like the steric hindrance from the chlorine substituents.

Research has utilized these computational tools to elucidate the nonplanar geometry of this compound and to investigate the rotational barrier of the vinyl group. acs.org Such studies are crucial for understanding the compound's reactivity and polymerization behavior. smolecule.com

Table 1: Theoretical Research Findings on this compound

Research Focus Analytical Technique Key Findings Reference
Molecular Structure MP2 and DFT calculations Determined a nonplanar geometry for the molecule. acs.org
Vinyl Rotation Barrier Partitioning schemes (Total Electronic Potential Energy, NBO) Investigated the factors influencing the torsion barrier of the vinyl group. acs.org

Advanced Techniques in Environmental and Biological Sample Analysis

The detection of this compound in complex environmental and biological samples necessitates sophisticated sample preparation and analytical methods. A notable research application involves the rapid determination of chlorostyrenes in fish tissue. researchgate.net This method employs a multi-step process to isolate the analyte from a high-lipid matrix.

The process includes:

Ultrasonication: For the extraction of chlorostyrenes from the fish tissue using an acetone/n-hexane mixture. researchgate.net

Freezing-Lipid Filtration: A crucial step to eliminate the majority of lipids from the extract. researchgate.net

Solid-Phase Extraction (SPE): Further cleanup of the sample using a Florisil cartridge. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For the final detection and quantification of this compound. researchgate.net

This combined approach has proven effective for the reliable confirmation and quantification of chlorostyrenes in challenging samples. researchgate.net

Table 2: Research Findings on this compound Detection in Fish

Parameter Value
Recovery at 10 ppb 84.59 ± 5.86%
Recovery at 100 ppb 79.68 ± 5.52%
Method Detection Limit (MDL) 0.05 ng/g

Data sourced from a study on the rapid determination of chlorostyrenes in fish. researchgate.net

Application in Optical Sensor Technology

Research has also explored the use of poly(this compound) as a matrix material in the development of optical oxygen sensors. researchgate.net These sensors operate on the principle of luminescence quenching, where the presence of molecular oxygen decreases the luminescence of an indicator dye embedded within the polymer matrix. nih.gov

Studies have shown that poly(this compound) is a promising material for these applications, particularly for measurements across a wide range of oxygen concentrations (0 to 100%). researchgate.net This is attributed to the linear Stern-Volmer plots (SVPs) observed with this polymer, indicating a predictable and consistent quenching response. researchgate.netrsc.org This research highlights an advanced application of a polymer derived from this compound in the field of analytical chemistry and materials science.

Table 3: Comparison of Polystyrene Derivatives in Optical Oxygen Sensors

Polymer Key Property Application Suitability Reference
Poly(this compound) Linear Stern-Volmer plots Useful for measurements from 0 to 100% oxygen. researchgate.net
Poly(4-tert-butylstyrene) Increased sensitivity, non-linear SVPs Enhanced sensitivity applications. researchgate.netrsc.org

Environmental Fate and Degradation of 2,6 Dichlorostyrene

Persistence and Environmental Distribution

Limited specific data is available on the environmental persistence and distribution of 2,6-dichlorostyrene. However, its physicochemical properties provide insights into its likely behavior. With a density greater than water and being immiscible with it, this compound is expected to partition from the aqueous phase to sediment, soil, and biota. Its relatively low vapor pressure suggests that while volatilization to the atmosphere can occur, it may not be the dominant transport pathway.

The persistence of chlorinated hydrocarbons in soil has been observed for other compounds, with factors such as soil type, temperature, and microbial activity influencing their degradation rates. For instance, studies on other chlorinated insecticides have shown that a significant percentage can remain in the soil for over a decade. While direct analogies must be made with caution, the chlorinated nature of this compound suggests it may exhibit some degree of persistence in the environment.

Degradation Pathways in Various Environmental Compartments

The breakdown of this compound in the environment can occur through thermal, photochemical, and biological processes. Each of these pathways plays a role in transforming the compound into various degradation products.

Thermal Degradation Products

Photodegradation Processes

Information specifically detailing the photodegradation of this compound is scarce. Nevertheless, the general principles of photochemical degradation of chlorinated aromatic compounds suggest that it can be a relevant environmental fate process. The absorption of ultraviolet (UV) radiation from sunlight can lead to the cleavage of the carbon-chlorine bonds or reactions involving the vinyl group. The presence of other substances in the environment, such as humic acids or nitrate, can act as photosensitizers, potentially accelerating the degradation process. Studies on other chlorinated compounds, like 2,4-dichlorophenol, have demonstrated that both direct photolysis and sensitized photo-oxidation can contribute to their degradation in aqueous systems.

Biodegradation Studies

No specific biodegradation studies for this compound have been identified. However, the broader field of microbial degradation of chlorinated compounds offers some potential insights. Microorganisms have been shown to degrade a wide range of chlorinated solvents and related aliphatic compounds under both aerobic and anaerobic conditions. For some chlorinated aromatic compounds, such as 2,6-dichlorophenol, fungi have been shown to be capable of utilizing them as an energy source, leading to their breakdown. The biodegradation of chlorinated compounds often involves enzymatic processes that can cleave the chlorine atoms from the aromatic ring, initiating the degradation cascade. The specific pathways and the efficiency of biodegradation for this compound would depend on the presence of suitable microbial populations and conducive environmental conditions.

Occurrence in Environmental Samples (e.g., Air, Fish, Incinerator Residues)

The detection of this compound in various environmental matrices provides direct evidence of its release and distribution.

Incinerator Residues: One of the documented sources of this compound in the environment is municipal solid waste incineration. A study analyzing residues from such facilities reported the presence of this compound at a concentration of 76 ± 30 µg/kg in air pollution control (APC)/fly ash residues sigmaaldrich.com. This indicates that the compound can be formed and released during high-temperature waste treatment processes.

Environmental SampleMatrixConcentration
Municipal Solid Waste Incinerator ResidueAPC/Fly Ash76 ± 30 µg/kg

Fish: While no studies have reported the direct measurement of this compound in wild fish populations, its potential for bioaccumulation has been investigated. An analytical method developed for the determination of chlorostyrenes in fish tissue demonstrated that this compound could be effectively recovered from spiked samples. The study reported recovery rates of 84.59 ± 5.86% at a spiking level of 10 ppb and 79.68 ± 5.52% at 100 ppb, with a method detection limit of 0.05 ng/g. These findings suggest that if present in the aquatic environment, this compound has the potential to be taken up by and accumulate in fish.

Spiking LevelRecovery Rate (%)
10 ppb84.59 ± 5.86
100 ppb79.68 ± 5.52

Air: A gas-chromatographic method has been developed for the determination of this compound vapors and aerosols in workplace air. This method involves adsorption on activated charcoal and fiberglass, followed by desorption and analysis. However, data on the occurrence and concentration of this compound in ambient (non-occupational) air samples is currently not available.

Toxicological and Ecotoxicological Research on 2,6 Dichlorostyrene

In Vitro Toxicity Assessments

Comprehensive in vitro toxicity assessments for 2,6-dichlorostyrene are not extensively available in the public scientific literature. While general toxicological information for chlorinated hydrocarbons exists, specific studies detailing the effects of this compound on cell cultures, including cytotoxicity, genotoxicity, and mutagenicity, are limited. Standardized assays such as those for chromosomal aberrations, gene mutations, and DNA damage have not been widely reported for this specific compound.

Interactive Data Table: In Vitro Toxicity of this compound

Assay Type Test System Endpoint Result
Cytotoxicity Various cell lines Cell viability (e.g., IC50) Data not available
Genotoxicity Bacterial reverse mutation assay (Ames test) Mutagenicity Data not available
Chromosomal Aberration Mammalian cells Clastogenicity Data not available

In Vivo Toxicity Studies

Detailed in vivo toxicity studies focusing on this compound in animal models are scarce. Information regarding the acute, sub-chronic, and chronic toxicity of this compound through various routes of exposure such as oral, dermal, and inhalation is not well-documented in publicly accessible research. Consequently, key toxicological parameters including LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) have not been established for this compound.

Interactive Data Table: In Vivo Toxicity of this compound

Study Type Species Route of Exposure Key Findings
Acute Oral Toxicity (LD50) Rat/Mouse Oral Data not available
Acute Dermal Toxicity (LD50) Rabbit Dermal Data not available
Acute Inhalation Toxicity (LC50) Rat Inhalation Data not available
Sub-chronic Toxicity Rat Oral/Inhalation Data not available

Ecotoxicological Impact on Aquatic and Terrestrial Organisms

Interactive Data Table: Ecotoxicity of this compound

Organism Test Type Endpoint Value
Fish (e.g., Oncorhynchus mykiss) Acute toxicity 96-hour LC50 Data not available
Aquatic Invertebrate (e.g., Daphnia magna) Acute toxicity 48-hour EC50 Data not available
Algae (e.g., Pseudokirchneriella subcapitata) Growth inhibition 72-hour EC50 Data not available
Earthworm (e.g., Eisenia fetida) Acute toxicity 14-day LC50 Data not available

Environmental Risk Assessment Considerations

A formal environmental risk assessment for this compound under major regulatory frameworks has not been identified in the available literature. An environmental risk assessment would typically consider the compound's intrinsic hazardous properties, its potential for environmental release, and the likelihood of exposure to ecological receptors.

Key considerations for a future environmental risk assessment of this compound would include:

Persistence: As a chlorinated aromatic compound, this compound may exhibit persistence in the environment. Studies on its biodegradation in soil and water would be necessary to determine its environmental half-life.

Bioaccumulation: The presence of chlorine atoms on the styrene (B11656) molecule could increase its lipophilicity, suggesting a potential for bioaccumulation in organisms. Bioconcentration factor (BCF) studies in aquatic organisms would be needed to quantify this potential.

Toxicity: The lack of comprehensive ecotoxicity data is a major gap. A full suite of tests on aquatic and terrestrial organisms would be required to characterize the hazard profile of the substance.

Exposure Assessment: Information on the production volumes, use patterns, and potential release pathways of this compound would be essential to estimate predicted environmental concentrations (PECs).

The risk characterization would involve comparing the predicted environmental concentrations with the predicted no-effect concentrations (PNECs) derived from the ecotoxicity data. Given the current data gaps, a quantitative environmental risk assessment for this compound cannot be performed.

Future Research Directions and Emerging Applications

Advanced Polymer Architectures and Functional Materials

The integration of 2,6-DCS into polymer systems offers a pathway to engineer materials with precisely controlled properties. Its styrene-derived structure facilitates polymerization through various radical polymerization techniques, including advanced controlled radical polymerization methods such as Reversible Addition-Fragmentation Chain Transfer (RAFT), Nitroxide-Mediated Polymerization (NMP), and Atom-Transfer Radical Polymerization (ATRP). These techniques enable meticulous control over polymer architecture, including molecular weight, molecular weight distribution (polydispersity), functionality, and composition. This precision allows for the synthesis of well-defined homopolymers, gradient copolymers, diblock, triblock, and star polymers sigmaaldrich.comsigmaaldrich.com.

Research has demonstrated the free-radical-initiated copolymerization of 2,6-DCS with various maleimide (B117702) derivatives, including maleimide (MI), N-methylmaleimide (NMeMI), and N-phenylmaleimide (NPhMI). These copolymerizations, often conducted in solvents like butanone or toluene (B28343), yield thermostable, film-forming materials researchgate.netresearchgate.net. For example, copolymers synthesized with equimolar ratios of 2,6-DCS and maleimides exhibit specific molecular weights and thermal characteristics researchgate.netresearchgate.net.

Table 1: Molecular Weights of 2,6-DCS Copolymers with Maleimides (Equimolar Ratio)researchgate.netresearchgate.net
Comonomer (with 2,6-DCS)Weight Average Molecular Weight (Mw × 10⁻³)Number Average Molecular Weight (Mn × 10⁻³)
Maleimide (MI)46.127.1
N-Methylmaleimide (NMeMI)90.446.0
N-Phenylmaleimide (NPhMI)81.437.0

These copolymers are generally thermostable, with decomposition temperatures ranging between 400°C and 500°C. They also exhibit single, well-defined glass transition temperatures (Tg) that are linearly correlated with the Tgs of their respective homopolymers researchgate.netresearchgate.net. The presence of chlorine atoms can significantly influence the thermal stability and mechanical performance of these polymers, making them suitable for applications demanding enhanced heat resistance or specific mechanical attributes. Continued research into block copolymers and functionalized polymers incorporating 2,6-DCS could lead to the development of materials with advanced optical, electronic, or surface properties for specialized applications sigmaaldrich.comsigmaaldrich.comgoogle.com.

Catalysis and Green Chemical Processes

The potential role of 2,6-DCS in catalysis and green chemical processes is an expanding field of inquiry. While 2,6-DCS primarily functions as a monomer, its derivatives or polymers containing it could serve as valuable ligands or supports for catalytic systems, thereby contributing to more sustainable synthetic methodologies. Green chemistry principles advocate for pollution prevention at the source, maximizing atom economy, designing inherently safer chemicals, employing benign solvents, and promoting catalytic processes to minimize energy consumption and waste generation msu.eduessentialchemicalindustry.orgmlsu.ac.in.

Future research in this domain could concentrate on:

Development of 2,6-DCS-derived ligands: Designing novel ligands based on the 2,6-DCS structural motif for use in transition metal catalysis. Such ligands could impart unique electronic or steric environments, potentially leading to enhanced selectivity, activity, or stability in various organic transformations.

Polymer-supported catalysts: Synthesizing polymer supports utilizing 2,6-DCS as a monomer, which can then be chemically modified to immobilize catalytic species. This approach facilitates easier catalyst separation and recycling, aligning with the core tenets of green chemistry.

Exploration of greener synthesis routes: Investigating the utilization of 2,6-DCS in reactions that inherently generate less waste or consume less energy. This may involve exploring solvent-free reactions, photocatalysis, or biocatalysis where 2,6-DCS plays a structural or functional role within the reaction system.

The broader landscape of green chemistry is actively pursuing methods to valorize waste into catalysts and to establish more sustainable production techniques, which could indirectly benefit research involving 2,6-DCS if its derivatives can contribute to these advancements mdpi.com.

Enhanced Sensing and Diagnostic Technologies

Polymers derived from 2,6-DCS demonstrate promise as matrix materials for optical sensors, particularly in the context of oxygen detection. Poly(2,6-dichlorostyrene) has been identified for its utility in applications requiring oxygen measurements across a wide range (0 to 100%) due to its linear response characteristics researchgate.netacs.orgrsc.org. This linearity is a critical attribute for achieving accurate quantitative sensing.

Research in this area could focus on:

Integration with indicator dyes: Exploring novel combinations of poly(this compound) with various indicator dyes, such as platinum(II) meso-tetra(4-fluorophenyl)tetrabenzoporphyrin, to precisely tune sensor sensitivity without compromising the solubility of the dye within the polymer matrix researchgate.net.

Development of multi-analyte sensors: Designing sensors capable of simultaneously detecting multiple analytes by integrating 2,6-DCS-derived polymers with other functional components.

Molecularly Imprinted Polymers (MIPs): Investigating the application of 2,6-DCS in the synthesis of MIPs for the selective detection of specific target molecules. MIPs serve as highly selective recognition elements that can be incorporated into various sensor platforms, including optical and surface acoustic wave (SAW) sensors google.com.

The ability to engineer porous sensing films that enhance oxygen accessibility and photoluminescence by manipulating the polymer matrix could further improve the sensitivity and response time of 2,6-DCS-based oxygen sensors researchgate.net.

Environmental Remediation Strategies

The application of 2,6-DCS or its derivatives in environmental remediation represents an evolving area of research. While direct applications are still under active investigation, the inherent properties of chlorinated polymers, such as their resistance to degradation and potential for adsorption, could be strategically leveraged.

Future research directions include:

Adsorbent materials: Developing polymers or copolymers containing 2,6-DCS as advanced adsorbent materials for the efficient removal of specific pollutants from aqueous or atmospheric environments. The presence of chlorine atoms could influence the interaction mechanisms with various contaminants.

Membrane technologies: Exploring the utility of 2,6-DCS-derived polymers in the fabrication of membranes for advanced separation processes in wastewater treatment or gas purification applications.

Catalytic degradation of pollutants: Investigating whether 2,6-DCS derivatives can function as components within photocatalytic or electrochemical systems designed for the degradation of persistent organic pollutants. This approach aligns with broader environmental remediation strategies that prioritize the breakdown of contaminants rather than mere transfer scitechnol.comresearchgate.net.

It is crucial to acknowledge that this compound itself has been identified as a volatile organic compound (VOC) in certain contexts, and its control in industrial wastewater streams has been a subject of regulatory consideration epa.gov. Therefore, any proposed environmental remediation application would necessitate a thorough assessment of the compound's own environmental profile to ensure a net positive environmental impact.

Integration of Computational and Experimental Approaches

The intricate relationship between molecular structure and macroscopic properties in 2,6-DCS and its polymers makes computational chemistry an indispensable tool for accelerating research and development acs.orgwisc.eduacs.org.

Key areas for the integration of computational and experimental approaches include:

Predictive modeling of polymerization: Employing computational methods such as Density Functional Theory (DFT) and molecular dynamics simulations to predict reactivity ratios, polymerization kinetics, and the resulting polymer architectures and properties. This predictive capability can guide experimental synthesis, thereby minimizing extensive trial-and-error researchgate.netresearchgate.netacs.orgwisc.eduacs.org.

Rational design of functional materials: Utilizing computational tools to rationally design novel 2,6-DCS-based polymers with specific desired properties for applications in sensing, catalysis, or other fields. This could involve simulating interactions between polymer matrices and target analytes in sensor designs or predicting the catalytic activity of new 2,6-DCS-derived ligands.

Understanding reaction mechanisms: Applying quantum chemical calculations to elucidate the fundamental mechanisms of reactions involving 2,6-DCS, such as its copolymerization behavior or its role in catalytic cycles. For instance, computational approaches have been successfully used to simulate hydrogen bonding interactions in copolymerization systems involving maleimide and vinyl acetate (B1210297) researchgate.net.

Structure-property relationships: Developing Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models to establish correlations between the molecular structure of 2,6-DCS derivatives and their performance in various applications.

This integrated approach, which combines robust theoretical predictions with rigorous experimental validation, will be paramount for the efficient discovery and development of innovative materials and processes based on 2,6-DCS.

Compound Names and PubChem CIDs

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2,6-dichlorostyrene and characterizing its purity?

  • Synthesis : The compound is typically synthesized via dehydrohalogenation of 2,6-dichloroethylbenzene derivatives or through catalytic elimination reactions.
  • Purity Characterization : Gas chromatography (GC) with flame ionization detection (FID) is widely used, employing activated charcoal adsorption followed by toluene desorption for workplace air samples . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural validation.
  • Key Considerations : Ensure inert atmospheres during synthesis to prevent polymerization. Monitor by-products using GC-MS .

Q. How does the molecular geometry of this compound influence its reactivity in polymerization reactions?

  • Nonplanar Geometry : The molecule adopts a nonplanar conformation due to steric interactions between the vinyl hydrogen and chlorine substituents, as confirmed by MP2/DFT studies. This geometry affects monomer alignment during polymerization, influencing reaction kinetics and polymer tacticity .
  • Reactivity : The electron-withdrawing chlorine atoms enhance radical stabilization, favoring free-radical polymerization. However, steric hindrance may reduce propagation rates compared to unsubstituted styrenes .

Advanced Research Questions

Q. What factors contribute to the vinyl-phenyl torsion barrier in this compound, and how do different computational methods (MP2 vs. DFT) affect these predictions?

  • Torsion Barrier Origins : The barrier arises from hyperconjugative interactions (via NBO analysis) and intramolecular Cl···H contacts (via AIM theory). MP2 predicts higher barriers (≈8 kJ/mol) than DFT due to better accounting of electron correlation .
  • Methodological Guidance :

  • Use MP2/cc-pVTZ for accurate torsional energy profiles.
  • Cross-validate with experimental rotational spectroscopy or temperature-dependent NMR .

Q. How can inelastic neutron scattering (INS) complement IR and Raman spectroscopy in resolving ambiguities in vibrational assignments for this compound?

  • INS Advantages : INS detects low-frequency modes (e.g., torsional and skeletal vibrations) obscured in IR/Raman. For example, the vinyl twisting mode at 120 cm⁻¹ is uniquely observable via INS .
  • Integrated Workflow :

Perform scaled quantum mechanical (SQM) force field calculations.

Compare INS spectra with wavenumber-linear scaling (WLS) predictions to refine assignments .

Q. What methodological considerations are critical when designing copolymerization studies of this compound with maleimides to achieve controlled polymer architectures?

  • Kinetic Control : Use free-radical initiation at 60–80°C with azobisisobutyronitrile (AIBN). Monitor monomer feed ratios to prevent premature termination.
  • Architecture Tuning : Adjust the electron-deficient maleimide comonomer (e.g., N-phenylmaleimide) to modulate copolymer rigidity and thermal stability. Characterize using GPC and DSC .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies between theoretical and experimental vibrational frequencies observed in this compound?

  • Resolution Strategies :

  • Apply scaling factors (0.95–0.98) to DFT-calculated frequencies to align with experimental IR/Raman data.
  • Use INS to validate low-frequency modes not captured by optical spectroscopy .
    • Example : The C-Cl stretch at 750 cm⁻¹ (DFT) vs. 730 cm⁻¹ (experimental) requires scaling and anharmonicity corrections .

Q. What steps ensure reproducibility in gas-chromatographic determination of this compound in environmental samples?

  • Protocol :

Use activated charcoal/fiberglass adsorption tubes for sample collection.

Desorb with toluene and analyze via GC-FID with a DB-5MS column.

Validate recovery rates (≥90%) using spiked samples .

  • QA/QC : Include blanks and duplicates to control for contamination and instrument drift .

Advanced Applications

Q. What strategies optimize the integration of this compound-based polymers into photonic devices considering their refractive index properties?

  • Refractive Index (RI) Tuning : The chlorine substituents increase RI (n ≈ 1.58–1.62) compared to polystyrene (n ≈ 1.55). Optimize film thickness via spin-coating to achieve anti-reflective coatings.
  • Device Fabrication : Use plasma-enhanced CVD to deposit polymer layers with controlled roughness (<10 nm) for waveguide applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.